molecular formula C25H23NO6 B2436598 3-(3,4-dimethoxyphenyl)-9-(furan-2-ylmethyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one CAS No. 951973-27-6

3-(3,4-dimethoxyphenyl)-9-(furan-2-ylmethyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one

Cat. No.: B2436598
CAS No.: 951973-27-6
M. Wt: 433.46
InChI Key: MNQBBIHTVSIXKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxyphenyl)-9-(furan-2-ylmethyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the chromeno[8,7-e][1,3]oxazin-2(8H)-one core. One common approach is the cyclization of a suitable precursor, such as a dihydrochromene derivative, under acidic or basic conditions. The presence of furan-2-ylmethyl and 3,4-dimethoxyphenyl groups requires specific reagents and reaction conditions to ensure the correct positioning and attachment of these substituents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Purification techniques such as recrystallization or chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction of carbonyl groups to alcohols.

  • Substitution: Replacement of functional groups with nucleophiles, leading to the formation of new derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activity can be explored for potential therapeutic uses, such as anti-inflammatory or anticancer properties.

  • Medicine: The compound may serve as a lead compound for drug development, with modifications to enhance its efficacy and safety profile.

  • Industry: It can be utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)propanoic acid: A simpler compound with similar structural features.

  • Furan-2-ylmethyl derivatives: Compounds containing the furan-2-ylmethyl group in different molecular contexts.

  • Chromeno[8,7-e][1,3]oxazin-2(8H)-one derivatives: Other compounds within the same chemical class with varying substituents.

Uniqueness: This compound is unique due to its specific combination of functional groups and structural features, which contribute to its distinct reactivity and potential applications. The presence of both the furan-2-ylmethyl and 3,4-dimethoxyphenyl groups adds to its complexity and versatility.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-9-(furan-2-ylmethyl)-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO6/c1-15-18-7-9-20-19(13-26(14-31-20)12-17-5-4-10-30-17)24(18)32-25(27)23(15)16-6-8-21(28-2)22(11-16)29-3/h4-11H,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQBBIHTVSIXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=CO4)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.